molecular formula C13H14ClN3O2 B3848340 N'-(4-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

N'-(4-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

Cat. No. B3848340
M. Wt: 279.72 g/mol
InChI Key: WTUWXBFOECIUPZ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as CPOH, is a hydrazone derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N'-(4-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. This compound may also inhibit the activation of nuclear factor kappa B (NF-κB), a protein that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to have antioxidant properties, which can protect cells and tissues from oxidative damage. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

N'-(4-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N'-(4-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide. One potential area of research is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research is the investigation of this compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

N'-(4-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-11-5-3-10(4-6-11)9-15-16-12(18)13(19)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUWXBFOECIUPZ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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